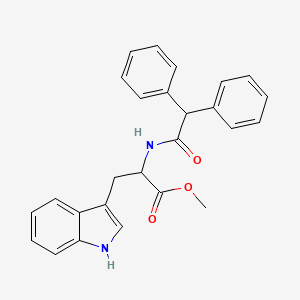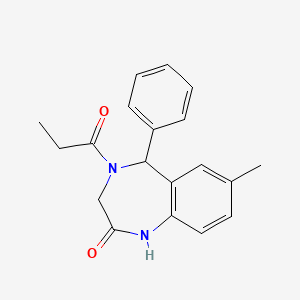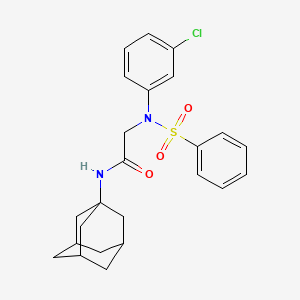
methyl N-(diphenylacetyl)tryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(diphenylacetyl)tryptophanate, also known as DPA-MT, is a synthetic compound that has gained significant attention in the field of scientific research. DPA-MT is a tryptophan derivative that has been synthesized through a multi-step process. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of methyl N-(diphenylacetyl)tryptophanate is not fully understood, but it is believed to act on the serotonin system in the brain. It has been shown to increase serotonin levels in the brain, which could be responsible for its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl N-(diphenylacetyl)tryptophanate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Additionally, methyl N-(diphenylacetyl)tryptophanate has been found to have antioxidant effects, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl N-(diphenylacetyl)tryptophanate is its high purity and yield, which makes it suitable for large-scale production. Additionally, methyl N-(diphenylacetyl)tryptophanate has been found to have low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of methyl N-(diphenylacetyl)tryptophanate is its high cost, which could limit its use in certain research applications.
Orientations Futures
There are several future directions for research on methyl N-(diphenylacetyl)tryptophanate. One area of research could be the development of methyl N-(diphenylacetyl)tryptophanate derivatives with improved efficacy and lower cost. Additionally, further research could be done to understand the mechanism of action of methyl N-(diphenylacetyl)tryptophanate and its effects on the serotonin system. Finally, clinical trials could be conducted to evaluate the potential therapeutic applications of methyl N-(diphenylacetyl)tryptophanate in the treatment of neurodegenerative and inflammatory diseases.
Conclusion:
In conclusion, methyl N-(diphenylacetyl)tryptophanate is a promising compound for scientific research with various potential applications. Its synthesis method has been optimized for high yield and purity, and it has been found to have neuroprotective, anti-inflammatory, and antioxidant effects. While it has some limitations, such as its high cost, there are several future directions for research on methyl N-(diphenylacetyl)tryptophanate that could lead to the development of new therapies for neurodegenerative and inflammatory diseases.
Méthodes De Synthèse
The synthesis of methyl N-(diphenylacetyl)tryptophanate involves a multi-step process that starts with the protection of the amino group of L-tryptophan. This is followed by the acylation of the protected amino group with diphenylacetyl chloride. The resulting compound is then deprotected to yield methyl N-(diphenylacetyl)tryptophanate. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Methyl N-(diphenylacetyl)tryptophanate has been found to have various scientific research applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl N-(diphenylacetyl)tryptophanate has been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
methyl 2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-31-26(30)23(16-20-17-27-22-15-9-8-14-21(20)22)28-25(29)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,17,23-24,27H,16H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYMGWMJULKLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4949154.png)

![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949173.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate](/img/structure/B4949174.png)
![1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4949178.png)
![methyl 4-(5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4949184.png)
![[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4949200.png)
